molecular formula C12H16N2O3 B5832657 N-(2-methylbutan-2-yl)-4-nitrobenzamide

N-(2-methylbutan-2-yl)-4-nitrobenzamide

Cat. No.: B5832657
M. Wt: 236.27 g/mol
InChI Key: YYZVCCUTFIGANK-UHFFFAOYSA-N
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Description

N-(2-methylbutan-2-yl)-4-nitrobenzamide is a nitroaromatic amide characterized by a branched 2-methylbutan-2-yl group attached to the amide nitrogen and a nitro group at the para position of the benzamide ring. This compound shares structural motifs with several bioactive nitrobenzamide derivatives, where the nitro group acts as a pharmacophore, influencing electronic properties and biological interactions .

Properties

IUPAC Name

N-(2-methylbutan-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-4-12(2,3)13-11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZVCCUTFIGANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbutan-2-yl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions generally require stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbutan-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylbutan-2-yl)-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylbutan-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Solubility Trends Key Structural Influence
N-(2-methylbutan-2-yl)-4-nitrobenzamide 2-methylbutan-2-yl (tert-alkyl) 250.27* Not reported Moderate in organic solvents Steric hindrance, reduced crystallinity
N-(2,2-diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl (bulky arylalkyl) 347.37 Not reported Low (hydrophobic) High steric bulk, aromatic π-stacking
4-Bromo-N-(2-nitrophenyl)benzamide 2-nitrophenyl, 4-bromo 335.13 Crystallographic Low (polar aprotic solvents) Bromine enhances molecular weight, nitro meta-position affects reactivity
N-(3-chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl 304.73 Not reported Moderate in DCM/THF Chlorine increases electrophilicity
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide 2-chloro-5-CF3-phenyl 344.67 Not reported Low (hydrophobic) Strong electron-withdrawing CF3 group

*Calculated based on molecular formula C₁₂H₁₄N₂O₃.

Key Observations :

  • Steric Effects : The 2-methylbutan-2-yl group offers moderate steric hindrance compared to the highly bulky diphenylethyl group in , which likely reduces crystallinity and enhances solubility in lipophilic environments.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the nitro group's electrophilicity, enhancing reactivity in reduction or nucleophilic substitution reactions.
  • Solubility : Linear alkyl chains (e.g., phenethyl in ) improve solubility in polar solvents compared to branched or aromatic substituents.

Comparison :

  • Mechanochemical synthesis is advantageous for sustainability but may require specialized equipment.
  • Schotten-Baumann and classical amide coupling are more accessible for lab-scale synthesis.

Key Insights :

  • The nitro group’s role as a pharmacophore is context-dependent: In , it enables prodrug activation, while in , it enhances antimicrobial activity.
  • Mutagenicity risks (common in nitroaromatics ) are mitigated in via optimized substituents, highlighting the importance of structural tuning.

Stability and Metabolic Considerations

  • This compound : The tert-alkyl group may slow metabolic degradation compared to smaller alkyl chains, prolonging half-life.
  • N-(2,2-diphenylethyl)-4-nitrobenzamide : Aromatic groups may increase susceptibility to cytochrome P450 oxidation.
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide : The CF₃ group enhances metabolic stability due to strong C-F bonds.

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